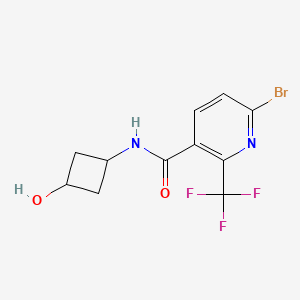

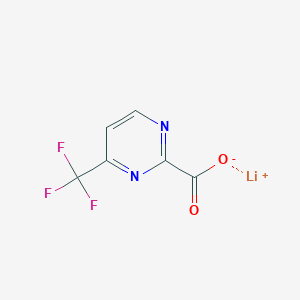

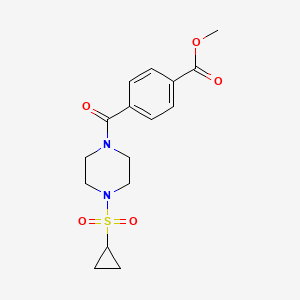

Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Optically Active Compounds

Lithium L-aziridine-2-carboxylate has been synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester through treatment with trifluoroacetic acid followed by saponification with lithium hydroxide. This synthesis pathway highlights the role of lithium compounds in the production of optically active substances and their derivatives, showcasing their importance in creating compounds with specific chiral properties (Nakajima et al., 1978).

Functionalization of Heterocyclic Compounds

The development of trifluoromethylated building blocks for synthesizing heterocyclic compounds showcases the utility of lithium-based compounds in enhancing synthetic methodologies. For instance, -trifluoromethyl enaminones were prepared from the reaction of trifluoropropynyl lithium with N-methoxy-N-methylbenzamide, demonstrating the capacity of lithium compounds to facilitate the functionalization of heterocyclic compounds (Jeong et al., 2002).

Generation of New Synthetic Routes

Research has highlighted the regiochemical flexibility of trihalopyridines upon reaction with lithium diisopropylamide (LDA), leading to selective functionalization. This selective nucleophilic displacement opens up new synthetic routes for pharmaceutical research, making these lithium-based reactions valuable for generating novel compounds (Bobbio & Schlosser, 2001).

Molecular Environment and Transport Properties

Studies on ionic liquids and lithium salts, such as Lithium bis(trifluoromethanesulfonyl)imide, have explored their potential in applications like electrolytes for Li-ion batteries. The interaction and transport properties of lithium ions in these environments provide insights into their suitability for high-performance battery technologies (Castiglione et al., 2011).

Propiedades

IUPAC Name |

lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-4(11-3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLRHDRBAGFUMG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(N=C1C(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)